molecular formula C9H9NO3-2 B1233694 D-tyrosinate(2-)

D-tyrosinate(2-)

Cat. No. B1233694
M. Wt: 179.17 g/mol
InChI Key: OUYCCCASQSFEME-MRVPVSSYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-tyrosinate(2-) is the D-enantiomer of tyrosinate(2-). It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tyrosinate(1-). It is an enantiomer of a L-tyrosinate(2-).

Scientific Research Applications

Microbial Attachment Inhibition

Biodegradable Polymers

D-tyrosinate derivatives have been utilized in the design of biodegradable polymers. Bourke and Kohn (2003) discussed the use of desaminotyrosyl-tyrosine alkyl esters, derived from L-tyrosine, as monomers for synthesizing various polymers, including tyrosine-derived polycarbonates and polyarylates. These polymers have applications in drug delivery, cellular responses, and medical device fabrication (Bourke & Kohn, 2003).

Plant Tyrosine Biosynthesis and Metabolism

D-tyrosinate is relevant in the study of plant tyrosine biosynthesis and metabolism. Schenck and Maeda (2018) investigated how L-tyrosine, an important precursor to numerous plant specialized metabolites, is synthesized and catabolized in plants. This research contributes to understanding the production of plant-derived compounds used in human medicine and nutrition (Schenck & Maeda, 2018).

Electrochemical Sensors in Biological Fluids

Atta, Galal, and El-Gohary (2020) developed an electrochemical sensor using crown ether modified poly(hydroquinone)/carbon nanotubes for the determination of tyrosine, among other compounds, in biological fluids. This sensor has potential applications in monitoring diseases like Parkinson's (Atta, Galal, & El-Gohary, 2020).

Regulation of Protein Functions

The role of D-tyrosinate(2-) in regulating protein functions, such as those of NMDA receptors, has been researched. Wang and Salter (1994) explored how tyrosine phosphorylation can regulate neurotransmitter receptor function, particularly NMDA receptors in the central nervous system, which are crucial in neuronal development, plasticity, and toxicity (Wang & Salter, 1994).

properties

Molecular Formula

C9H9NO3-2

Molecular Weight

179.17 g/mol

IUPAC Name

(2R)-2-amino-3-(4-oxidophenyl)propanoate

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m1/s1

InChI Key

OUYCCCASQSFEME-MRVPVSSYSA-L

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)[O-])N)[O-]

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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